![molecular formula C20H20N2O4 B1684014 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol CAS No. 171009-07-7](/img/structure/B1684014.png)
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol
Overview
Description
CCT018159 is a synthetic compound known for its role as an inhibitor of heat shock protein 90 (HSP90) ATPase activity. It is a 3,4-diaryl pyrazoleresorcinol that has shown significant potential in cancer therapy due to its ability to inhibit key functions in endothelial and tumor cells .
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
It has been suggested that similar compounds may have antibacterial properties, with one study showing significant bacterial biofilm growth inhibition .
Preparation Methods
The synthesis of CCT018159 involves the preparation of 3,4-diaryl pyrazoleresorcinolThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being a solid that is soluble in these solvents .
Chemical Reactions Analysis
CCT018159 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The aryl groups in CCT018159 can be substituted with other functional groups to create derivatives with different properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
CCT018159 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of HSP90 ATPase activity.
Biology: The compound is used to investigate the role of HSP90 in cellular processes and its potential as a target for cancer therapy.
Medicine: CCT018159 has shown promise in preclinical studies as a potential anticancer agent. It inhibits the proliferation of cancer cells and induces apoptosis.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting HSP90 .
Comparison with Similar Compounds
CCT018159 is unique among HSP90 inhibitors due to its specific structure and mechanism of action. Similar compounds include:
17-allylamino-17-demethoxygeldanamycin (17-AAG): Another HSP90 inhibitor with a different structure but similar mechanism of action.
Geldanamycin: A natural product that inhibits HSP90 but has different pharmacokinetic properties.
Radicicol: A natural product that binds to the ATP-binding site of HSP90, similar to CCT018159
CCT018159 stands out due to its synthetic origin and specific inhibition profile, making it a valuable tool in cancer research and drug development.
Biological Activity
The compound 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and a benzodioxin moiety. Its molecular formula is with a molecular weight of approximately 414.46 g/mol. The presence of functional groups such as hydroxyl and ethyl enhances its solubility and biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast and prostate cancer models, with IC50 values indicating effective dose ranges comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vivo models have suggested that the compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This activity is particularly relevant for conditions such as arthritis and chronic inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : It shows affinity for estrogen receptors, suggesting a role in hormone-related cancers.
- Oxidative Stress Modulation : It may enhance antioxidant defenses while reducing oxidative stress markers.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability when compared to controls, suggesting its potential as an adjunct therapy in breast cancer treatment.
- Leishmaniasis Treatment : The compound's structural similarity to known antileishmanial agents has prompted investigations into its efficacy against Leishmania species. Preliminary results indicate it may have comparable activity to standard treatments like pentamidine.
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMENVYXDJDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122866 | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171009-07-7 | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171009-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CCT-018159 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171009077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCT-018159 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CCT-018159 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H1ZOI1NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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